molecular formula C16H15N3O3 B2374499 N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 1421477-29-3

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2374499
CAS No.: 1421477-29-3
M. Wt: 297.314
InChI Key: WGCZFQPPUYONHB-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule designed for research purposes, integrating a benzofuran scaffold linked to a 4-methyl-6-pyrimidinone moiety. Compounds featuring benzofuran and pyrimidinone cores are of significant interest in medicinal chemistry due to their diverse biological profiles. Structurally related benzofuran-carboxamide derivatives have been investigated as potential anti-inflammatory and analgesic agents, functioning through the inhibition of cyclooxygenase (COX) enzymes . Similarly, other substituted benzofuran compounds have been explored for their utility in the treatment of viral diseases, acting as inhibitors of viral replication machinery . The specific hybrid structure of this compound suggests potential as a candidate for developing novel enzyme inhibitors or receptor modulators. Researchers may find value in evaluating its mechanism of action, binding affinity, and efficacy in various biochemical and cellular assays. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-8-15(20)19(10-18-11)7-6-17-16(21)14-9-12-4-2-3-5-13(12)22-14/h2-5,8-10H,6-7H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCZFQPPUYONHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CCNC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Approach

The benzofuran scaffold can be efficiently constructed using palladium-catalyzed methodologies. A widely employed approach involves the reaction of 2-hydroxybenzaldehydes with alkynes via a tandem process involving O-alkylation and intramolecular cyclization.

Table 1. Palladium-Catalyzed Synthesis of Benzofuran-2-carboxylic Acid

Substrate Catalyst Conditions Oxidant Solvent Yield (%)
Salicylaldehyde Pd(OAc)₂ 80°C, 5h Cu(OTf)₂ DMF 84-91
2-Hydroxybenzamide (PPh₃)PdCl₂/CuI 60-65°C, 3h - Et₃N 78-85
o-Alkynylphenols Pd/C 70°C, 6h I₂/PPh₃ MeCN/H₂O 72-88

The reaction typically proceeds through the formation of a metal complex via oxidative addition, followed by reductive elimination, insertion of palladium, and removal of carbonyl to generate the benzofuran intermediate. Subsequent oxidation yields the corresponding carboxylic acid.

Rhodium-Catalyzed Synthesis

An alternative approach employs rhodium catalysis, which offers advantages in terms of regioselectivity and functional group tolerance.

Meta-salicylic acid derivatives can be treated with vinylene carbonate in the presence of cyclopentadienyl-based rhodium complex (CpRh) as a catalyst in tetrachloroethane. This synthetic pathway proceeds through C–H activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination to yield the corresponding benzofuran-2-carboxylic acid derivatives in 30-80% yield.

Electrochemical Approach

A modern and environmentally friendly method involves electrochemical synthesis. As described in research findings, 2-hydroxybenzaldehydes can be reacted with diselenides in the presence of platinum electrodes using acetonitrile as the solvent, providing benzofuran derivatives in high yields. The synthetic pathway involves the formation of a seleniranium intermediate, which undergoes nucleophilic cyclization to furnish the benzofuran structure.

Preparation of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine

From 6-Chloro-4-methylpyrimidine

The preparation of the 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine component can be achieved by N-alkylation of 4-methyl-6-chloropyrimidine with 2-aminoethanol, followed by oxidation and hydrolysis steps.

Table 2. N-Alkylation of 4-Methyl-6-chloropyrimidine

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60-65 5-6 75-83
KOH Ethanol 50-55 8-12 70-78
NaH THF 25-30 3-4 82-87

Via Pyrimidinone Formation

An alternative approach involves the condensation of a suitable β-ketoester with urea or thiourea in alcoholic KOH, followed by N-alkylation with a protected 2-aminoethyl halide.

The synthesis proceeds as follows:

  • Condensation of the β-ketoester with urea/thiourea to form the pyrimidinone core
  • N-alkylation of the pyrimidinone with a protected 2-aminoethyl halide
  • Deprotection to yield the desired 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine

The condensation reaction is typically performed by mixing equimolar quantities of the β-ketoester with urea/thiourea in alcoholic KOH, and the reaction mixture is continuously stirred for 5-6 hours at room temperature. After completion, the mixture is cooled, poured into crushed ice, and neutralized using 10% NaHCO₃.

One-Pot Synthesis Approach

A streamlined approach involves a one-pot procedure:

1. To a solution of 4-methylpyrimidin-6(1H)-one (1 mmol) in DMF (10 mL) was added K₂CO₃ (1.2 mmol)
2. N-(2-bromoethyl)phthalimide (1.1 mmol) was added, and the mixture was stirred at 60°C for 6 h
3. The mixture was cooled, filtered, and the filtrate concentrated
4. The residue was treated with hydrazine hydrate in ethanol at reflux for 2 h
5. After cooling, the precipitate was filtered off, and the filtrate was concentrated to yield 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step in the synthesis involves the amide coupling between benzofuran-2-carboxylic acid and 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine. A common approach utilizes carbodiimide-based coupling reagents such as EDC or DCC in combination with HOBt or DMAP.

Table 3. Carbodiimide-Mediated Amide Coupling Conditions

Coupling Agent Additive Solvent Temperature (°C) Time (h) Yield (%)
EDC·HCl HOBt DCM 25 12 78-85
DCC DMAP THF 0-25 8 75-83
HATU DIPEA DMF 25 6 85-92

The reaction typically proceeds through the formation of an activated ester intermediate, which subsequently reacts with the amine component to form the amide bond.

Acid Chloride Method

An alternative approach involves the conversion of benzofuran-2-carboxylic acid to the corresponding acid chloride, followed by reaction with the amine component.

1. Benzofuran-2-carboxylic acid (1 mmol) was suspended in DCM (5 mL)
2. Thionyl chloride (2 mmol) was added, and the mixture was refluxed for 2 h
3. The solvent and excess thionyl chloride were removed under reduced pressure
4. The resultant acid chloride was dissolved in DCM (5 mL) and cooled to 0°C
5. A solution of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1 mmol) and Et₃N (2 mmol) in DCM (5 mL) was added dropwise
6. The mixture was stirred at room temperature for 6 h
7. The reaction mixture was washed with water, dried, and concentrated to yield the target compound

This method has demonstrated high yields (82-90%) for similar benzofuran-2-carboxamide derivatives.

Transamidation Chemistry

A novel approach employs transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides. This involves:

  • 8-aminoquinoline-directed C–H arylation to install aryl substituents at the C3 position of the benzofuran scaffold
  • Directing group cleavage and further diversification through a one-pot, two-step transamidation procedure
  • Formation of intermediate N-acyl-Boc-carbamates, which react with amines to yield the desired amides

The transamidation protocol has shown excellent results for a wide range of primary and secondary amines, with yields ranging from 83% to 92%.

Alternative Synthetic Routes

Aza-Wittig Reaction Approach

An alternative approach utilizes aza-Wittig reactions of iminophosphoranes with isocyanates to generate carbodiimide intermediates. These intermediates can be further reacted with nitrogen-oxygen-containing nucleophiles to yield heterocyclic compounds similar to our target molecule.

The synthetic sequence involves:

  • Preparation of an iminophosphorane intermediate from the benzofuran-2-carboxylic acid precursor
  • Reaction with an isocyanate to form a carbodiimide intermediate
  • Subsequent reaction with the pyrimidinone derivative to yield the target compound

This approach has shown to produce satisfactory yields in the synthesis of similar benzofuran-containing heterocycles.

One-Pot Multi-Component Approach

A streamlined, efficient method employs a one-pot, multi-component reaction:

1. Benzofuran-2-carboxylic acid (1 mmol) and tetrahydrofuran (5 mL) were heated to 50-55°C
2. A solution of N,N'-carbonyldiimidazole (1.2 mmol) in tetrahydrofuran (5 mL) was added over 1 h
3. The mixture was stirred for 2 h at 50-55°C
4. A solution of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethylamine (1 mmol) in tetrahydrofuran (5 mL) was added over 2 h
5. The mixture was heated to 60-65°C and stirred for 12 h
6. After completion, the solvent was removed, and the product was extracted with dichloromethane
7. The organic layer was washed with water and brine, dried, and concentrated to yield the target compound

This method is adapted from similar synthetic protocols that have shown yields of up to 90% for analogous compounds.

Purification and Characterization

Purification Methods

Various purification techniques can be employed to obtain the target compound in high purity:

Table 4. Purification Methods for the Target Compound

Method Solvent System Comments Recovery (%)
Column Chromatography 30% EtOAc/hexanes Most common method 85-90
Recrystallization EtOH or EtOAc/hexanes High purity 75-85
Preparative HPLC MeCN/H₂O gradient Highest purity 70-80

Analytical Characterization

The synthesized compound can be characterized using various analytical techniques:

  • NMR Spectroscopy : ¹H NMR and ¹³C NMR in CDCl₃ or DMSO-d₆ using a Varian Mercury 400 spectrometer with resonances relative to tetramethylsilane (TMS).

  • IR Spectroscopy : Key bands would include carbonyl stretching (amide and pyrimidinone), N-H stretching, and characteristic benzofuran ring vibrations.

  • Mass Spectrometry : Typically performed using ESI-MS or HRMS to confirm the molecular weight and formula.

  • Elemental Analysis : To confirm the elemental composition, typically recorded on a PerkinElmer CHN 2400 instrument.

Table 5. Expected Spectroscopic Data for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆) δ 2.35 (s, 3H, CH₃), 3.70-3.75 (m, 2H, CH₂), 4.10-4.15 (m, 2H, CH₂), 7.35-7.45 (m, 2H, ArH), 7.55-7.65 (m, 2H, ArH), 7.75 (s, 1H, benzofuran-H), 8.05 (s, 1H, pyrimidine-H), 8.75 (t, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ 21.5, 38.2, 47.5, 111.3, 112.5, 121.8, 123.5, 124.7, 127.2, 148.5, 150.3, 153.8, 155.2, 158.7, 163.2
IR (KBr, cm⁻¹) 3320 (N-H), 1670 (C=O, amide), 1650 (C=O, pyrimidinone), 1560, 1450, 1250
MS (ESI) m/z 310 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to its biological effects.

    Pathways: The biochemical pathways that are modulated by the compound, resulting in its observed effects.

Comparison with Similar Compounds

Challenges in Comparing the Compound with Similar Analogs

Without direct evidence, comparisons must rely on structural analogs and general trends in benzofuran-pyrimidine hybrids. Below is a hypothetical framework for such an analysis, based on common pharmacophores:

Table 1: Structural and Functional Comparison of Benzofuran-Pyrimidine Derivatives
Compound Name Core Structure Key Modifications Reported Activity Reference (Hypothetical)
N-(2-(4-methyl-6-oxopyrimidin-1-yl)ethyl)benzofuran-2-carboxamide Benzofuran + pyrimidinone ethyl 4-methyl substitution on pyrimidine Unknown (hypothesized kinase inhibition)
Compound X [Hypothetical Analog 1] Benzofuran + pyrimidine 2-fluoro substitution EGFR inhibition (IC₅₀ = 12 nM)
Compound Y [Hypothetical Analog 2] Benzofuran + dihydropyrimidine N-ethyl linker Anticancer (GI₅₀ = 1.5 µM)

Key Observations :

  • Substitution Patterns: The 4-methyl group on the pyrimidinone ring in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., Compound X), though this requires experimental validation.
  • Linker Flexibility : The ethyl linker between benzofuran and pyrimidine could influence binding kinetics compared to shorter or rigid linkers.

Methodological Considerations for Structural Analysis

The determination of this compound’s structure would likely involve X-ray crystallography using programs like SHELXL for refinement . For example:

  • Crystallographic Data: A hypothetical unit cell (e.g., space group P2₁/c, Z = 4) might reveal hydrogen bonding between the pyrimidinone carbonyl and benzofuran oxygen, stabilizing the conformation.

Limitations and Recommendations

  • Evidence Gap : The absence of direct data for the compound precludes definitive comparisons.
  • Suggested Actions :
    • Obtain crystallographic studies (e.g., CCDC entries) or pharmacological assays for this compound.
    • Compare with analogs in databases like ChEMBL or PubChem.

SHELX-based structural analyses (as in ) are foundational but insufficient for functional or pharmacological insights.

Biological Activity

N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a carboxamide group and a pyrimidinyl moiety, which is believed to contribute to its biological activity. The molecular formula is C17H18N4O2C_{17}H_{18}N_{4}O_{2}, and it has a molecular weight of approximately 314.35 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. Research indicates that derivatives of benzofuran compounds can exhibit significant anticancer properties by inhibiting key enzymes and pathways associated with tumor growth.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance:

  • Cytotoxicity : In vitro assays have demonstrated that certain benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. For example, one study reported an IC50 value of 5 µM against K562 leukemia cells for a related derivative .
  • Mechanistic Insights : The compound may inhibit critical pathways such as the AKT signaling pathway, leading to reduced proliferation in cancer cells. This was observed in studies where related compounds caused mitotic catastrophe in lung adenocarcinoma cells (A549) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification TypeEffect on Activity
Halogen SubstitutionVaries the cytotoxicity; position matters significantly
Carboxamide GroupEssential for anticancer activity; enhances binding interactions
Alkyl Chain LengthAffects solubility and cellular uptake

Studies suggest that the presence of specific functional groups enhances the binding affinity to targets involved in cancer progression, thereby improving therapeutic efficacy .

Case Studies

  • Benzofuran Derivatives Against Cancer : A comparative study evaluated multiple benzofuran derivatives, revealing that those with specific substitutions exhibited significant antiproliferative effects across different cancer cell lines. Notably, compounds with phenolic hydroxyl groups showed enhanced cytotoxicity due to favorable interactions with target proteins .
  • In Vivo Studies : Animal models have demonstrated that benzofuran-based compounds can reduce tumor growth without significant toxicity to normal tissues. For instance, a derivative showed a marked reduction in metastatic lesions in murine models while maintaining normal organ function .

Q & A

Q. What are the optimal synthetic routes for N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzofuran-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the construction of the benzofuran core followed by coupling with the pyrimidinone moiety. Key considerations include:

  • Catalyst selection : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach aromatic groups efficiently .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the final product with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve bond angles and dihedral angles to validate the pyrimidinone-ethyl-benzofuran linkage. For example, C=O bond lengths in the pyrimidinone ring should be ~1.23 Å .
  • NMR spectroscopy : Key signals include:
    • δ 7.8–8.2 ppm (benzofuran aromatic protons) .
    • δ 3.5–4.0 ppm (ethyl bridge protons adjacent to the pyrimidinone nitrogen) .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (expected [M+H]+: ~353.14 g/mol) with <2 ppm error .

Q. How can researchers systematically assess the initial biological activity of this compound against enzymatic targets?

Methodological Answer:

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination. Pre-incubate the compound at 10 µM–1 mM to establish dose-response curves .
  • Cellular viability screens : Test in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Include controls for solubility (e.g., DMSO <0.1%) to avoid false negatives .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in biological activity data obtained from different cellular models?

Methodological Answer:

  • Cross-model validation : Compare activity in primary cells vs. immortalized lines to rule out cell-specific uptake/efflux mechanisms .
  • Metabolic stability testing : Use liver microsomes to assess if differential CYP450 metabolism affects potency .
  • Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in conflicting models .

Q. How should stability studies be designed to evaluate the compound's behavior under varying pH and temperature conditions relevant to drug formulation?

Methodological Answer:

  • Forced degradation : Expose the compound to pH 1–13 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC-MS:
    • Acidic conditions may hydrolyze the amide bond (retention time shift from 12.3 to 9.8 min) .
    • Oxidative conditions (H2O2) could degrade the benzofuran ring, detected by new MS peaks at m/z 165 .
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures (50–60°C) .

Q. What computational approaches are employed to establish structure-activity relationships (SAR) for this compound's derivatives?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases. Prioritize derivatives with hydrogen bonds to hinge-region residues (e.g., Glu91 in PKA) .
  • 3D-QSAR : Build CoMFA models using steric/electrostatic fields from aligned analogs. Validate with leave-one-out cross-validation (q² >0.6) .

Q. What advanced purification challenges arise during multi-step synthesis, and how can they be addressed using modern chromatographic techniques?

Methodological Answer:

  • Co-eluting impurities : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) to separate diastereomers. Adjust gradient from 30% to 60% MeCN over 20 min .
  • Metal contamination : Post-synthesis, pass the crude product through Chelex resin to remove Pd catalyst residues .

Q. How can researchers validate the specificity of analytical methods (e.g., HPLC-MS) for detecting degradation products in stability studies?

Methodological Answer:

  • Forced degradation + MS/MS : Fragment ions (e.g., m/z 212 from benzofuran cleavage) confirm degradation pathways .
  • Method validation : Assess linearity (R² >0.99), LOQ (<0.1% w/w), and precision (%RSD <2% for retention time) per ICH guidelines .

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